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Argininal

Cat. No.: B8454810
M. Wt: 158.20 g/mol
InChI Key: QJYRUYURLPTHLR-YFKPBYRVSA-N
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Description

Contextualization of Arginine and its Metabolites in Biological Systems Arginine is a fascinating amino acid, often classified as semi-essential or conditionally essential, depending on physiological conditions and developmental stage.farmaciajournal.comacs.orgIt is characterized by a guanidino group attached to an aliphatic chain.scienceinfo.comThis guanidine (B92328) group is positively charged at physiological pH due to its high pKa, playing a crucial role in protein structure and function, particularly in binding to negatively charged molecules like phosphates.russelllab.orgarizona.edu

Arginine is a central hub in nitrogen metabolism, participating in numerous vital pathways. embopress.orgnih.gov It is a key intermediate in the urea (B33335) cycle, where it is hydrolyzed by arginase to produce urea and ornithine, facilitating the detoxification of ammonia (B1221849). arizona.edunih.govwikipedia.orgscbt.com Beyond the urea cycle, arginine serves as a precursor for the synthesis of a diverse array of biologically important molecules, including nitric oxide (NO), polyamines, creatine (B1669601), glutamate (B1630785), and proline. embopress.orgnih.govwikipedia.orgcreative-proteomics.com

The synthesis of arginine occurs via the intestinal-renal axis in mammals, starting from glutamine and glutamate to produce citrulline in the intestine, which is then converted to arginine in the kidneys. nih.govwikipedia.org However, many other cell types can also convert citrulline to arginine. nih.gov The metabolic fate of arginine is influenced by the activity of key enzymes such as arginase, nitric oxide synthase (NOS), and arginine:glycine amidinotransferase (AGAT). nih.govcreative-proteomics.com The balance between these pathways dictates the availability of arginine for protein synthesis versus the production of its various metabolites, each with distinct biological roles in areas like cardiovascular function, immune response, and cell proliferation. embopress.orgwikipedia.orgcreative-proteomics.comresearchgate.net

Table 1: Key Arginine Metabolites and Associated Pathways

MetaboliteParent CompoundKey Enzyme(s)Associated Pathway/Role
UreaArginineArginaseUrea cycle, Ammonia detoxification
OrnithineArginineArginaseUrea cycle, Precursor for polyamines
Nitric OxideArginineNitric Oxide Synthase (NOS)Signaling molecule, Vasodilation, Immune response
PolyaminesOrnithine/ArginineOrnithine decarboxylase (ODC), Arginine decarboxylase (ADC)Cell growth, Proliferation, Stress response creative-proteomics.comfrontiersin.org
CreatineArginine, GlycineArginine:glycine amidinotransferase (AGAT), Guanidinoacetate N-methyltransferaseEnergy buffering
CitrullineArginineNitric Oxide Synthase (NOS)NO production byproduct, Arginine synthesis precursor
Agmatine (B1664431)ArginineArginine decarboxylase (ADC)Signaling molecule, Precursor for polyamines creative-proteomics.comfrontiersin.org
GlutamateArginineVarious enzymesAmino acid metabolism, Neurotransmission creative-proteomics.com
ProlineArginineVarious enzymesProtein synthesis, Connective tissue health creative-proteomics.com

Significance of Arginine-Derived Aldehydes in Research Arginine-derived aldehydes, including argininal, are of significant interest in chemical biology primarily due to the reactivity of the aldehyde functional group. This aldehyde moiety can participate in various chemical reactions, such as the formation of imines (Schiff bases) and hydrates, particularly when located near other reactive groups within a molecule or protein.acs.orgThis reactivity makes arginine-derived aldehydes valuable intermediates in the synthesis of more complex molecules, including pseudopeptides and modified amino acid derivatives.nih.govnih.govjst.go.jp

In biological contexts, the presence of an aldehyde group can alter the chemical properties and biological interactions compared to the parent amino acid. For instance, the conversion of a positively charged arginine residue to a neutral aldehyde group can change the charge distribution and potential interactions within proteins. acs.org This modification can impact protein structure and function, which is a key area of investigation, especially in the context of post-translational modifications and their roles in cellular processes and diseases. acs.org

Furthermore, arginine-derived aldehydes and related compounds have emerged as subjects of research due to their potential biological activities. Studies have explored the synthesis and evaluation of arginine derivatives with imine structures (Schiff bases), demonstrating enhanced antioxidant activity compared to arginine itself. farmaciajournal.comresearchgate.netmdpi.com The development of modified arginine compounds, such as those incorporating aldehyde functionalities, allows for the exploration of novel interactions with biological targets, including enzymes.

Evolution of Research Perspectives on Arginine-Based Chemical Entities The research landscape surrounding arginine has evolved significantly from viewing it merely as a standard proteinogenic amino acid to recognizing its multifaceted roles as a metabolic precursor and a source for a diverse range of bioactive molecules. Initially, research focused on arginine's fundamental role in protein synthesis and the urea cycle.arizona.eduThe discovery of arginine as the substrate for nitric oxide synthesis in the late 20th century marked a pivotal shift, highlighting its critical involvement in signaling pathways and cardiovascular physiology.wikipedia.orgharvard.eduThis discovery spurred extensive research into arginine metabolism and its implications in various physiological and pathological conditions.harvard.edu

More recently, the focus has expanded to explore chemically modified arginine derivatives, including arginine-derived aldehydes. This evolution is driven by the desire to create molecules with tailored chemical and biological properties. The synthesis of protected arginine aldehydes, for example, has been crucial for their incorporation into peptides and pseudopeptides, enabling the study of how modifying the arginine residue impacts the function of these larger molecules. nih.govjst.go.jp The exploration of arginine-based surfactants with antimicrobial and anti-enzymatic activities further exemplifies this trend towards utilizing the unique features of the arginine structure for novel applications. mdpi.comresearchgate.net

The investigation into the chemical carbonylation of arginine residues within proteins to generate aldehydes represents a contemporary research avenue aimed at understanding the impact of such modifications on protein function and developing tools for introducing diverse post-translational modifications. acs.org This reflects a move towards understanding the subtle yet significant effects of chemical modifications on amino acid residues and their broader implications in biological systems. The development and study of enzyme inhibitors, particularly those targeting enzymes involved in arginine metabolism like arginase, also represent a significant area where arginine-based chemical entities, including aldehyde-like structures, are explored for their therapeutic potential. wikipedia.orgscbt.comnih.govmedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N4O B8454810 Argininal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N4O

Molecular Weight

158.20 g/mol

IUPAC Name

2-[(4S)-4-amino-5-oxopentyl]guanidine

InChI

InChI=1S/C6H14N4O/c7-5(4-11)2-1-3-10-6(8)9/h4-5H,1-3,7H2,(H4,8,9,10)/t5-/m0/s1

InChI Key

QJYRUYURLPTHLR-YFKPBYRVSA-N

Isomeric SMILES

C(C[C@@H](C=O)N)CN=C(N)N

Canonical SMILES

C(CC(C=O)N)CN=C(N)N

Origin of Product

United States

Enzymatic and Metabolic Pathways Involving Arginine and Argininal Intermediates

Arginine in Key Metabolic Cycles (e.g., Urea (B33335) Cycle)

Arginine is a pivotal intermediate in the urea cycle, the primary pathway for the detoxification of ammonia (B1221849) in ureotelic organisms, including humans and most other mammals. This cycle, localized primarily in the liver, converts highly toxic ammonia into less toxic urea for excretion. The urea cycle involves a series of enzymatic reactions spanning both the mitochondrial matrix and the cytosol of hepatocytes. byjus.comnews-medical.net

The synthesis of arginine within the urea cycle occurs in the cytosol through the sequential action of argininosuccinate (B1211890) synthetase (ASS) and argininosuccinate lyase (ASL). Argininosuccinate synthetase catalyzes the condensation of citrulline and aspartate to form argininosuccinate, a process that requires energy supplied by the hydrolysis of ATP to AMP and pyrophosphate. news-medical.netwikipedia.orguniprot.org Argininosuccinate lyase then cleaves argininosuccinate into arginine and fumarate. news-medical.netembopress.orgnews-medical.net While synthesized in the liver, there is no net production of arginine via the hepatic urea cycle due to the high activity of arginase, which rapidly hydrolyzes arginine into urea and ornithine. nih.gov

Beyond the urea cycle, arginine is a precursor for the synthesis of nitric oxide (NO) via nitric oxide synthases (NOS), polyamines (such as putrescine, spermidine, and spermine) via ornithine decarboxylase (ODC) and subsequent enzymes, creatine (B1669601) via arginine:glycine amidinotransferase (AGAT), and agmatine (B1664431) via arginine decarboxylase. nih.govcreative-proteomics.comfrontiersin.org These pathways highlight the diverse metabolic fates of arginine and its importance in various physiological processes.

Biotransformations Leading to Arginine-Derived Aldehydes (e.g., Oxidative Modifications)

The direct enzymatic pathways leading to the formation of argininal from arginine in biological systems are not as well-established as other arginine metabolic routes. However, oxidative modifications of arginine residues in proteins are known to occur and can lead to the formation of reactive intermediates, including carbonyl species. americanpeptidesociety.orgacs.org

Metal-catalyzed oxidation (MCO) processes, often involving reactive oxygen species (ROS) and reduced metal ions, can lead to the oxidative modification of arginine residues. americanpeptidesociety.orgacs.org One such modification is the conversion of arginine residues into glutamate-5-semialdehyde. americanpeptidesociety.orgacs.org While this involves protein-bound arginine and results in a semialdehyde within a protein structure rather than free this compound, it demonstrates a mechanism by which an arginine side chain can undergo oxidative cleavage to yield an aldehyde functionality.

Chemical methods have been developed to selectively induce arginine carbonylation, leading to the formation of glutamate-5-semialdehyde from arginine residues in peptides and proteins. americanpeptidesociety.orgacs.orgacs.org These methods, inspired by MCO, utilize diketone electrophiles to facilitate the controlled oxidation of the guanidinium (B1211019) group. americanpeptidesociety.org Although these are chemical rather than enzymatic transformations, they provide insights into the potential reactivity of the arginine side chain under oxidative conditions that could theoretically occur in biological settings.

Research into the synthesis of arginine aldehydes, primarily for chemical applications such as the preparation of pseudopeptides, has highlighted the challenges associated with the stability and reactivity of the arginine guanidino group during aldehyde formation. nih.gov Protecting the guanidino group is crucial for achieving satisfactory yields of arginine aldehydes through chemical reduction methods. nih.gov

While the direct enzymatic pathway producing free this compound from arginine in vivo is not a widely recognized major metabolic route, the susceptibility of the arginine side chain to oxidative attack suggests that this compound or related aldehyde intermediates could potentially be formed under specific cellular conditions, particularly those involving oxidative stress or specific enzymatic activities yet to be fully characterized in this context.

Enzyme Kinetics and Mechanisms of Arginine-Metabolizing Enzymes

The enzymes involved in arginine metabolism exhibit specific kinetic properties and catalytic mechanisms that govern the flow of metabolites through various pathways.

Arginase Activity and Hydrolysis Kinetics

Arginase (EC 3.5.1.1) catalyzes the hydrolysis of L-arginine into L-ornithine and urea, a crucial step in the urea cycle and a key regulatory point in arginine metabolism. byjus.comnews-medical.netnih.gov There are two main isoforms in mammals, arginase I (cytosolic) and arginase II (mitochondrial), which catalyze the same reaction but differ in their tissue distribution and regulation. frontiersin.orgmdpi.com

Arginase is a metalloenzyme that requires a binuclear manganese cluster in its active site for catalytic activity. nih.govmdpi.com The proposed mechanism involves a metal-bridging hydroxide (B78521) ion attacking the guanidinium carbon of arginine, leading to the formation of a tetrahedral intermediate. nih.govresearchgate.netresearchgate.net This is followed by proton transfer and subsequent steps that result in the release of ornithine and urea and regeneration of the enzyme. researchgate.netresearchgate.net

Kinetic studies of arginase have shown that the enzyme follows a rapid-equilibrium random mechanism, where both substrates (arginine and water) can bind to the enzyme in any order. nih.gov The activity of arginase is highly specific for L-arginine, although some other guanidino compounds can serve as alternate substrates, albeit with significantly lower catalytic efficiency (kcat values). nih.gov For instance, L-argininamide, L-canavanine, L-homoarginine, L-argininic acid, and agmatine have been shown to be alternate substrates for rat liver arginase, with kcat values 15- to 5000-fold slower than that for L-arginine. nih.gov

Inhibition studies, particularly with boronic acid inhibitors, have provided insights into the transition state of the arginase reaction, which is thought to resemble a tetrahedral intermediate. nih.gov These inhibitors display slow-onset inhibition and bind as tetrahedral species in the active site. nih.gov

Arginine Kinase Reaction Kinetics

Arginine kinase (AK, EC 2.7.3.3) is a phosphagen kinase found in invertebrates that catalyzes the reversible transfer of a high-energy phosphoryl group from ATP to arginine, forming phosphoarginine and ADP. acs.orgnih.gov This reaction serves as an energy buffer, rapidly regenerating ATP during periods of high energy demand. acs.orgnih.gov Arginine kinase is functionally analogous to creatine kinase in vertebrates. nih.gov

Kinetic studies of arginine kinase from various sources, such as the cockroach Periplaneta americana, have revealed a rapid equilibrium, random addition mechanism. nih.gov This means that both substrates, arginine and MgATP, can bind to the enzyme in any order. nih.gov Dissociation constants for binary and ternary complexes have been determined, indicating little cooperativity in substrate binding. nih.gov

The catalytic mechanism involves the activation of arginine for phosphorylation. Density functional theory (DFT) calculations suggest a mechanism involving pyramidalization and polarization of the arginine guanidinium nitrogen, aligning its electron density for in-line phosphoryl transfer via an associative mechanism. acs.orgresearchgate.net Key active site residues, such as glutamate (B1630785) (e.g., Glu314 in some AKs) and arginine residues, play crucial roles in substrate binding, positioning, and stabilization of the transition state. nih.govebi.ac.uk

The reaction time course can exhibit curvature, attributed to the formation of inhibitory catalytic dead-end complexes, such as MgADP·E·Arg. nih.gov Monovalent anions like nitrite (B80452) and nitrate (B79036) can accentuate this curvature, potentially by stabilizing a transition state analog. nih.gov

Argininosuccinate Synthetase (ASS) Activity

Argininosuccinate synthetase (ASS, EC 6.3.4.5) is a cytosolic enzyme in the urea cycle that catalyzes the ATP-dependent condensation of citrulline and aspartate to form argininosuccinate. news-medical.netuniprot.orgnews-medical.net This is the rate-limiting step in arginine synthesis within the urea cycle. news-medical.net

The catalytic activity of ASS involves the formation of an intermediate, citrullyl-AMP, followed by the reaction with aspartate to yield argininosuccinate. news-medical.net The enzyme requires MgATP for this reaction. drugbank.com

Kinetic studies of human ASS have characterized its activity and affinity for its substrates, citrulline and aspartate. uniprot.org Mutations in the ASS1 gene can lead to argininosuccinate synthetase deficiency (citrullinemia type I), a urea cycle disorder characterized by elevated plasma citrulline levels. nih.govnih.gov Studies on mutant ASS enzymes have shown that some mutations affect the enzyme's affinity for aspartate and citrulline, resulting in decreased activity and abnormal kinetics. nih.govnih.gov For example, mutant ASS enzymes with mutations like A192V, R272C, and R304W exhibited significantly higher Km values for citrulline compared to the wild-type enzyme. nih.gov

Data on the kinetic parameters of wild-type human argininosuccinate synthetase are available, including Km values for citrulline and aspartate, and Vmax.

SubstrateKm (μM)Vmax (nmol/min/mg)pHTemperature (°C)
Citrulline1121437.037
Aspartate681167.037

uniprot.org

Enzyme Inhibition Mechanisms by Argininal and Arginine Analogues

Inhibition of Arginase Isoforms by Arginine-Derived Compounds

Arginase, a binuclear manganese metalloenzyme, catalyzes the hydrolysis of L-arginine into L-ornithine and urea (B33335). researchgate.netacs.org This enzyme plays a critical role in the urea cycle, clearing excess nitrogen, and also regulates the availability of L-arginine for other pathways, notably the synthesis of nitric oxide (NO) by nitric oxide synthase. nih.gov Two main isoforms exist in mammals: arginase I (cytosolic) and arginase II (mitochondrial). d-nb.info Arginine-derived compounds, including argininal and various analogues, have been developed and studied for their ability to inhibit these arginase isoforms.

Competitive and Non-Competitive Inhibition Modes

Inhibition of arginase by arginine-derived compounds can occur through competitive and non-competitive mechanisms. Competitive inhibitors typically resemble the substrate (L-arginine) and bind to the enzyme's active site, competing with the natural substrate for binding. wikiwand.com Many L-arginine molecular analogues act as reversible inhibitors by mimicking the transition-state structure of L-arginine during hydrolysis. nih.gov Examples include Nω-hydroxy-L-arginine (NOHA) and nor-Nω-hydroxy-L-arginine (nor-NOHA). nih.govnih.gov These compounds bind to arginase by displacing the metal-bridging hydroxide (B78521) ion within the active site. researchgate.netacs.org

Non-competitive inhibition involves the inhibitor binding to a site distinct from the active site, altering the enzyme's conformation and reducing its catalytic efficiency. While many arginase inhibitors are competitive, studies have also explored compounds exhibiting non-competitive inhibition. For instance, a synthetic peptide based on human arginase I has shown non-competitive inhibition behavior against substrate, suggesting an allosteric mechanism where it binds to a site different from the substrate binding pocket. d-nb.infonih.gov

Allosteric Inhibition of Arginase

Allosteric inhibition of arginase involves the binding of a molecule to an allosteric site, a region on the enzyme distinct from the active site. This binding induces a conformational change in the enzyme that affects the active site, thereby reducing substrate binding affinity or catalytic turnover. As mentioned above, a synthetic peptide analogue derived from the C-terminal region of human arginase I has been demonstrated to exhibit non-competitive inhibition, consistent with an allosteric mechanism. d-nb.infonih.gov This suggests the possibility of targeting allosteric sites for the development of novel arginase inhibitors with potentially different selectivity profiles compared to active-site inhibitors.

Transition State Mimicry by Arginine Analogues

Transition state analogues are compounds designed to resemble the high-energy transition state of the substrate during the enzymatic reaction. wikiwand.com These analogues can bind very tightly to the enzyme's active site, effectively blocking substrate binding and catalysis. wikiwand.com In the case of arginase, the hydrolysis of L-arginine involves a tetrahedral intermediate. wikiwand.com Arginine analogues that can mimic this tetrahedral structure are potent inhibitors. Boronic acid derivatives, such as 2(S)-amino-6-boronohexanoic acid (ABH) and S-(2-boronoethyl)-L-cysteine (BEC), are well-known examples of transition state mimics for arginase. researchgate.netnih.govahajournals.org These compounds bind as tetrahedral boronate anions and interact with the binuclear manganese cluster in the arginase active site, displacing the metal-bridging hydroxide ion. researchgate.netacs.orgahajournals.org Amino acid sulfonamides have also been shown to inhibit arginase by mimicking the transition state, with the sulfonamide group bridging the binuclear manganese cluster. researchgate.netacs.orgnih.gov this compound, as an aldehyde, can also participate in forming a tetrahedral intermediate upon nucleophilic attack by the metal-bridging hydroxide ion in the arginase active site, thereby acting as a transition state analogue inhibitor. acs.org

Inhibition of Aminopeptidases by Arginine Mimetics

Aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins and peptides. Some aminopeptidases, particularly metallo-aminopeptidases, can be inhibited by arginine mimetics. For example, phosphonic acid arginine mimetics have been investigated as inhibitors of aminopeptidases from Plasmodium falciparum (PfA-M1 and PfA-M17). ebi.ac.uknih.govacs.orgacs.org These mimetics, where the carboxyl group is replaced by a phosphonate, are considered transition state analogues that chelate the metal ion(s) in the enzyme's active site. acs.org Studies have shown that these arginine mimetics can inhibit PfA-M1 and PfA-M17 with varying potencies, demonstrating the potential of arginine-based structures to target aminopeptidases. nih.govacs.orgacs.org

Kinetic Analysis of Enzyme-Inhibitor Interactions

Kinetic analysis is essential for characterizing the nature and potency of enzyme inhibition by this compound and arginine analogues. This involves determining parameters such as the inhibition constant (Ki), which reflects the inhibitor's affinity for the enzyme, and analyzing the reaction velocity under varying substrate and inhibitor concentrations to distinguish between competitive, non-competitive, and uncompetitive inhibition. conicet.gov.ar

For competitive inhibitors, the apparent Michaelis constant (Km) for the substrate increases in the presence of the inhibitor, while the maximum reaction velocity (Vmax) remains unchanged. core.ac.uk Non-competitive inhibition typically results in a decrease in Vmax, with Km remaining unchanged. Allosteric inhibitors can exhibit various effects on Km and Vmax depending on the specific mechanism.

Research findings often include Ki or IC50 values to quantify the inhibitory potency of arginine analogues against target enzymes. For instance, studies on arginase inhibitors report Ki values in the micromolar to nanomolar range for potent analogues like nor-NOHA and boronic acid derivatives. nih.govnih.govresearchgate.net Kinetic studies on NOS inhibitors like L-NMMA have determined Ki values reflecting their competitive binding with L-arginine. core.ac.uknih.gov Kinetic parameters are also determined for aminopeptidase (B13392206) inhibitors to understand their interaction with the enzyme's active site. nih.govacs.org

Here is an example of how kinetic data might be presented, based on the search results discussing various inhibitors and their potencies:

Inhibitor NameTarget EnzymeInhibition TypeKi or IC50 ValueReference
nor-Nω-hydroxy-L-arginine (nor-NOHA)Human Arginase ICompetitive~50 nM (Kd) nih.gov
2(S)-amino-6-boronohexanoic acid (ABH)ArginaseCompetitivePotent (Transition State Mimic) nih.govahajournals.org
L-Nω-monomethyl-L-arginine (L-NMMA)NOSCompetitive10-100 µM (Ki) nih.gov
Phosphonic acid arginine mimeticsPfA-M17Competitive11 nM (Ki) (Compound 6) nih.govacs.org
Synthetic peptide (REGNH)Human Arginase I & IINon-competitive2.4 ± 0.3 mM (IC50, ArgI), 1.8 ± 0.1 mM (IC50, ArgII) d-nb.infonih.gov

Detailed kinetic studies, including the determination of pre-steady-state kinetics and the use of techniques like surface plasmon resonance and isothermal titration calorimetry, provide deeper insights into the binding events and conformational changes associated with enzyme-inhibitor interactions. nih.gov

Molecular Interactions and Structural Biology of Argininal Protein Complexes

Cation-π Interactions and Hydrogen Bonding Involving Arginine Residues

Arginine residues play a significant role in protein structure and function through various non-covalent interactions, including cation-π interactions and hydrogen bonding. The guanidinium (B1211019) group in the arginine side chain is positively charged at physiological pH due to its high pKa (13.8), allowing it to participate in strong electrostatic interactions. wikipedia.orgchemicalbook.com

Cation-π interactions occur between the positively charged guanidinium group of arginine and the electron-rich π systems of aromatic amino acid side chains like phenylalanine, tyrosine, and tryptophan. pnas.orgwikipedia.org These interactions are common in protein structures and contribute significantly to binding energy in protein complexes. researchgate.net Studies have shown that arginine is more likely than lysine (B10760008) to be involved in cation-π interactions within proteins, possibly due to its larger size and ability to form better van der Waals interactions with aromatic rings, or its capacity to form multiple hydrogen bonds simultaneously with the aromatic ring while stacked. pnas.org Interactions between arginine and tyrosine are particularly abundant in protein-protein interfaces. researchgate.netnih.gov The electrostatic interaction energy for these pairs is estimated to be around 3 kcal/mol on average. researchgate.netnih.gov

Hydrogen bonding is another crucial interaction mediated by the arginine side chain. The guanidinium group can act as a potent hydrogen bond donor due to the presence of multiple nitrogen-bound hydrogen atoms. vaia.comstackexchange.com These hydrogen bonds can form with various acceptor groups in proteins, including carbonyl, amide, and hydroxyl groups, as well as negatively charged species like carboxylate ions, phosphates, and sulfates. vaia.com Arginine is frequently involved in salt bridges, pairing with negatively charged amino acids such as aspartate or glutamate (B1630785), forming stabilizing hydrogen bonds important for protein stability. russelllab.org The ability of arginine to form multiple hydrogen bonds makes it particularly effective in binding negatively charged groups like phosphates, as seen in SH2 domains. russelllab.org

Density functional theory studies have shown that the most favorable interaction of arginine is with acidic amino acids through charge interactions and hydrogen bonds. squ.edu.om Arginine also forms stacking and T-shaped structures with aromatic amino acids, contributing to protein stability through cation-π and N-H...π interactions. squ.edu.omresearchgate.net

Induced-Fit Mechanisms in Enzyme-Arginine Binding

Enzyme-substrate binding often involves conformational changes in both the enzyme and the substrate, a phenomenon described by the induced-fit model. libretexts.orgwikipedia.org Unlike the rigid lock-and-key model, the induced-fit model proposes that the enzyme's active site is flexible and becomes complementary to the substrate only after binding occurs. libretexts.orgwikipedia.org

Arginine binding to enzymes can induce significant conformational changes. For instance, in L-arginine:glycine amidinotransferase (AT), the binding of L-arginine (or the product L-ornithine) reveals a marked induced-fit mechanism. embopress.org This involves a loop at the active site entrance changing its conformation and an α-helix shifting by approximately 4 Å, which opens the channel entrance to the active site. embopress.org In human cytomegalovirus (HCMV) protease, dimerization activates the enzyme through an induced stabilization of the oxyanion hole, which involves an arginine residue (Arg166), suggesting an induced-fit mechanism is at play upon substrate or inhibitor binding. nih.gov

The induced-fit mechanism can involve a two-step process where the ligand first binds to a partially closed protein conformation to form an encounter complex, followed by a transition to the fully bound state. plos.org Both conformational selection and induced fit can play roles in the initial encounter complex formation, while the transition to the bound state often occurs via induced fit, especially in enzymes with closed active sites. plos.org

Structural Basis of Arginase-Inhibitor Complexes

Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). nih.govrcsb.org It is a potential therapeutic target in various diseases. nih.govosti.gov Understanding the structural basis of arginase-inhibitor complexes is crucial for the development of effective inhibitors, including Argininal, which is known to inhibit arginase.

Arginase inhibitors often target the binuclear manganese cluster in the active site. nih.gov Boronic acid inhibitors, for example, are effective because they can bridge the manganese cluster and form a tetrahedral boronate anion upon nucleophilic attack by a hydroxide (B78521) ion, mimicking the tetrahedral intermediate and transition states of L-arginine hydrolysis. nih.govmdpi.com

While specific high-resolution crystal structures of arginase in complex with this compound may require dedicated research, studies on other arginase inhibitors provide insights into potential binding modes. Inhibitors often interact with the active site residues and the metal ions through coordination interactions and hydrogen bond networks. nih.govrcsb.orgscispace.com For example, the ultrahigh-resolution structure of human arginase I in complex with the inhibitor 2(S)-amino-6-boronohexanoic acid (ABH) shows bidentate inner-sphere boronate-manganese coordination interactions and extensive hydrogen bonding with the inhibitor's α-amino and α-carboxylate groups. nih.govrcsb.org These interactions are critical for the inhibitor's nanomolar affinity and are implicated in stabilizing the transition state analogue. nih.govrcsb.org

Protein-Protein and Protein-Nucleic Acid Interactions Mediated by Arginine Motifs

Arginine residues, particularly within specific sequence motifs, play a vital role in mediating protein-protein and protein-nucleic acid interactions. The unique properties of the arginine side chain, including its positive charge and ability to form multiple hydrogen bonds and cation-π interactions, make it well-suited for binding to negatively charged or polar surfaces on other biomolecules. researchgate.netsqu.edu.om

Arginine-rich motifs are found in many proteins involved in diverse cellular processes. For example, motifs rich in arginines and glycines (RGG motifs or RG repeats) are common in RNA-binding proteins and are involved in interactions with RNA and other proteins. nih.govmolbiolcell.org These motifs can provide a tunable protein interaction interface, and the arginines within them can function in concert to mediate binding. life-science-alliance.org Post-translational modifications like methylation of arginine residues within these motifs can further modulate their interactions. molbiolcell.orglife-science-alliance.orgpnas.org

Short stretches of basic amino acids, including arginines and lysines, can serve as recognition sites for protein-protein interactions. embopress.org For instance, a motif of four consecutive basic amino acids in the protein ataxin-3 is critical for its interaction with the molecular chaperone VCP. embopress.org

In protein-nucleic acid interactions, arginine residues frequently interact with the negatively charged phosphate (B84403) backbone of DNA and RNA through hydrogen bonds and electrostatic interactions. researchgate.net The guanidinium group can form multiple hydrogen bonds with the oxygen atoms of the phosphate groups. researchgate.net Cation-π interactions between arginine and the aromatic rings of nucleotide bases (adenine, guanine, cytosine, thymine, and uracil) also contribute to binding affinity and specificity. researchgate.net Studies have shown that arginine-guanine pairs can have strong cation-π interaction energies in protein-DNA complexes. researchgate.net

Role of Arginine in Protein Folding and Stability

Arginine is widely used as a solution additive to stabilize proteins against aggregation and to facilitate protein refolding. researchgate.netacs.orgnih.gov Despite its common use, the exact mechanism by which arginine influences protein folding and stability is still an area of research. researchgate.netacs.orgnih.govacs.org

One proposed mechanism is that arginine deters protein aggregation by slowing protein-protein association reactions. acs.orgnih.gov This effect may arise because arginine is preferentially excluded from protein-protein encounter complexes but not from dissociated protein molecules. nih.gov This is consistent with the "gap effect" theory, which suggests that additives larger than water with small effects on isolated protein free energies can influence aggregation kinetics. acs.orgnih.gov

Arginine can interact with the aromatic and charged side chains of surface residues on proteins through cation-π interactions and salt bridge formation, respectively. researchgate.netacs.org These interactions can help stabilize partially unfolded intermediates, thereby preventing aggregation. researchgate.net The ability of arginine to self-associate and form clusters through hydrogen bonding is also considered a critical feature for suppressing protein aggregation. squ.edu.omresearchgate.net These clusters may associate with the protein surface and crowd out protein-protein interactions. researchgate.net

While arginine can facilitate refolding and prevent aggregation, there is also a concern that it might act as a protein denaturant at higher concentrations due to the presence of the guanidinium group, a key structural feature of the denaturant guanidine (B92328) hydrochloride. oup.com However, arginine's effect on folding equilibrium is often small, suggesting its primary role might be kinetic, influencing association rates rather than the folded state's thermodynamic stability. acs.org

The diverse, context-dependent mechanisms of arginine's effect on protein stability highlight the complexity of its interactions with proteins in solution. researchgate.net

Argininal and Arginine Derivatives As Chemical Probes in Mechanistic Studies

Design and Application of Fluorescence Probes for Arginine Recognition

Fluorescence probes offer a sensitive and rapid method for detecting and quantifying arginine. nih.govresearchgate.netmdpi.comrsc.orgresearchgate.netresearchgate.netresearchgate.net The design of these probes often utilizes frameworks that allow for selective interaction with the arginine moiety, leading to a measurable change in fluorescence intensity or wavelength.

One approach involves the synthesis of small molecule fluorescent probes based on frameworks like 1,1′-bi-2-naphthol (BINOL). nih.govresearchgate.netrsc.orgresearchgate.netresearchgate.netresearchgate.net These probes can exhibit high sensitivity and enantioselectivity for arginine. For instance, chiral BINOL-based probes have been developed that show a fluorescence "turn-on" phenomenon upon binding to either D-arginine or L-arginine enantiomers. nih.govrsc.org This enantioselective recognition is attributed to the formation of imine products between the probe and arginine. nih.gov

Another strategy involves the use of metal-organic frameworks (MOFs) incorporating fluorescent components. A ratiometric fluorescence probe based on Ru@UiO-66-NH₂ has been developed for the sensitive detection of L-arginine. mdpi.com This probe exhibits dual emission, with one emission peak changing in intensity upon interaction with L-arginine while the other remains constant, allowing for ratiometric detection which can improve accuracy and interference resistance. mdpi.com

Peptide-based probes incorporating arginine mimetics have also been designed for fluorescence-based protein recognition. researchgate.netrsc.org Cationic peptide probes featuring the guanidiniocarbonyl pyrrole (B145914) (GCP) moiety, an arginine mimetic, have been used for the fluorescence detection of 14-3-3 proteins. researchgate.netrsc.org The GCP moiety is effective at binding oxyanions, facilitating selective recognition of the binding domain of 14-3-3 proteins. researchgate.netrsc.org

Data on the performance of some fluorescence probes for arginine recognition:

Probe TypeFramework/MoietyAnalyteDetection MethodLimit of Detection (LOD)EnantioselectivityReference
Small MoleculeBINOLD/L-ArgFluorescence0.335 - 0.484 µMYes nih.govrsc.org
MOF-basedRu@UiO-66-NH₂L-ArgRatiometric Fluorescence2.32 µMNot specified mdpi.com
Peptide-basedGCP (Arginine Mimetic)14-3-3 proteinsFluorescenceNot specifiedNot applicable researchgate.netrsc.org

Chemical Probes for Investigating Protein Arginine Methylation

Protein arginine methylation is a significant post-translational modification (PTM) catalyzed by protein arginine methyltransferases (PRMTs). rsc.orgnih.govresearchgate.netfrontiersin.orgportlandpress.com This modification impacts diverse cellular processes, including gene expression, signal transduction, and DNA repair. rsc.orgnih.govresearchgate.netfrontiersin.org Chemical probes are essential tools for studying the mechanisms and biological implications of protein arginine methylation. rsc.orgresearchgate.netncl.ac.uk

Chemical probes for investigating protein arginine methylation include inhibitors targeting PRMT enzymes and modified peptides or proteins that mimic methylation states. rsc.orgresearchgate.netncl.ac.uk Inhibitors can be competitive with the methyl donor S-adenosyl-L-methionine (SAM) or the peptide substrate. ncl.ac.ukbiorxiv.org Bisubstrate inhibitors, linking fragments that mimic both SAM and the peptide substrate, have also been explored. ncl.ac.uk

Fluorescently labeled peptides containing methylated arginine residues or arginine analogs are used as chemical probes to examine substrate binding and methyltransferase activity of PRMTs. nih.gov These probes can help illuminate the substrate specificity of different PRMTs and the functional consequences of arginine methylation. nih.gov

Protein arginine methylation can result in different forms: ω-Nᵍ-monomethylarginine (MMA), ω-Nᵍ,Nᵍ-asymmetric dimethylarginine (ADMA), and ω-Nᵍ,N′ᵍ-symmetric dimethylarginine (SDMA). nih.govfrontiersin.org Probes designed to specifically recognize these different methylation states are valuable for understanding their distinct biological roles. nih.gov Tudor domains in effector proteins are known to bind methylarginine (B15510414) modifications, often through cation-π and π-π stacking interactions within an "aromatic cage". frontiersin.orgportlandpress.com Small molecule probes targeting these methyl-reader domains have also been developed. portlandpress.com

Chemical probes targeting specific PRMT types have been developed, such as MS023 for Type I PRMTs (catalyzing mono- and asymmetric dimethylation) and GSK591 for PRMT5 (a Type II PRMT catalyzing symmetric dimethylation). thesgc.orgthesgc.org These probes serve as valuable tools for testing biological and therapeutic hypotheses related to PRMT activity. thesgc.orgthesgc.org

Reactive Probes for Covalent Cross-linking in Protein-DNA Studies

Covalent cross-linking is a powerful technique for studying protein-DNA interactions, which are fundamental to processes like transcription, replication, and DNA repair. uochb.cznih.govthermofisher.com Reactive chemical probes can be used to create covalent linkages between proteins and DNA, allowing for the identification of binding sites and interacting partners. uochb.cznih.govthermofisher.com

Arginine residues, being nucleophilic, can be targeted by specific reactive groups for cross-linking with DNA. uochb.cz Nucleotides modified with reactive functions, such as 1,3-diketone or glyoxal (B1671930) moieties, have been synthesized and incorporated into DNA probes enzymatically. uochb.czresearchgate.netresearchgate.netacs.org These modified DNA probes can then react with arginine-containing peptides and proteins, forming stable covalent conjugates. uochb.czresearchgate.netresearchgate.net For example, 1,3-diketone-modified nucleotides have been shown to cross-link with arginine through the formation of a pyrimidine (B1678525) ring. uochb.czresearchgate.net Glyoxal-linked nucleotides have also been used for efficient bioconjugations and cross-linking with arginine-containing proteins like histones. researchgate.net

Formaldehyde is a commonly used cross-linking reagent that reacts with amino and imino groups of amino acids (including arginine) and DNA bases, forming covalent cross-links. nih.gov Formaldehyde cross-linking is reversible and has been extensively used to study in vivo DNA-protein interactions. nih.gov

More recently, arginine-selective crosslinkers have been developed, such as aromatic glyoxal cross-linkers (ArGOs) for arginine-arginine (R-R) cross-linking and the lysine-arginine (K-R) cross-linker KArGO. pku.edu.cnresearchgate.netacs.org These cross-linkers provide structural information that may not be attainable with lysine-lysine cross-linkers and have shown robust performance in studying protein complexes. pku.edu.cnacs.org

Arginine-Mimetic Peptides for Protein Recognition and Modulation

Arginine-mimetic peptides are designed to mimic the function of arginine residues in mediating protein interactions. These mimetics can offer enhanced specificity, affinity, and stability compared to native arginine. nih.govnih.govnih.govresearchgate.net The guanidinium (B1211019) group of arginine is crucial for interactions with negatively charged residues like aspartate and glutamate (B1630785), as well as for cation-π interactions with aromatic amino acids. nih.govfrontiersin.orgacs.org Arginine mimetics aim to replicate these interactions.

One type of arginine mimetic involves the incorporation of α-guanidino acids into peptides. nih.govnih.gov These mimetics, derived from α-amino acids, position the guanidinium group adjacent to the peptide backbone, which can influence binding specificity and affinity. nih.govnih.gov Studies have shown that peptides incorporating α-guanidino acid-derived arginine mimetics can modulate paralog specificity and target site affinity in protein-protein interactions, such as those involving SH3 domains. nih.govnih.gov

Arginine-rich peptides themselves can act as protein recognition and modulation elements. researchgate.netmdpi.com Their cationic nature facilitates interactions with negatively charged cell membranes and biomolecules. frontiersin.orgmdpi.com Arginine-rich peptides have been utilized as cell-penetrating peptides (CPPs) to deliver cargo into cells. mdpi.com The number and distribution of arginine residues within these peptides significantly influence their cellular uptake efficiency. frontiersin.orgmdpi.com

Arginine mimetics have also been incorporated into peptide-based probes for specific protein detection, as seen with the use of the guanidiniocarbonyl pyrrole (GCP) moiety for recognizing 14-3-3 proteins. researchgate.netrsc.org Furthermore, functionalized L-arginine derivatives have been explored as building blocks for self-assembled supramolecular nanovectors for intracellular protein delivery. mdpi.com

The design of arginine mimetics often focuses on maintaining the key interaction capabilities of the guanidinium group while potentially improving properties like selectivity and bioavailability. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Arginine Based Compounds

Elucidating Molecular Features Governing Biological Activity

The biological activity of arginine-based compounds is significantly influenced by the unique characteristics of the arginine side chain, particularly its positively charged guanidinium (B1211019) group at physiological pH. This feature allows for strong electrostatic interactions and hydrogen bonding with negatively charged or polar residues in the binding sites of target proteins. For instance, in the context of serine proteases, the arginine side chain of inhibitors or substrates often interacts with specific acidic residues within the enzyme's S1 pocket, contributing significantly to binding affinity and specificity. capes.gov.brnih.gov Studies on peptidylarginine deiminases (PADs) have shown that aspartate residues in the enzyme's active site form bidentate salt bridges with the guanidinium group of arginine mimetics, positioning the substrate for catalysis. scienceopen.com Hydrophobic interactions between the aliphatic portion of the arginine side chain and surrounding hydrophobic residues in the binding pocket also play a role in stabilizing the interaction. scienceopen.com

When an aldehyde group is present, as in peptidyl-arginine aldehyde inhibitors, this reactive functional group can form a reversible covalent bond (a hemiacetal or imine) with a nucleophilic residue, often a cysteine or serine, in the active site of the target enzyme. This covalent interaction can significantly increase the potency of the inhibitor compared to non-covalent analogues by effectively increasing the residence time of the inhibitor in the binding site. The precise orientation and chemical environment of both the arginine moiety and the aldehyde group within the molecule are critical for productive interactions with the target and thus for determining biological activity.

Research on protein arginine methyltransferases (PRMTs) highlights the importance of specific interactions between inhibitors and the enzyme's active site, including interactions with arginine residues in the substrate binding region or the cofactor binding site. nih.govfrontiersin.org The guanidino dipole moment of substituted arginyl peptides has been observed to correlate with increasing potency against PRMT1, suggesting the importance of specific electrostatic or polarization effects in binding. uu.nl

Computational and Biophysical Approaches in SAR Analysis

Computational and biophysical methods are indispensable tools in the SAR analysis of arginine-based compounds, providing insights into their interactions with biological targets at the molecular level.

Computational approaches, such as molecular docking and molecular dynamics simulations, are widely used to predict binding poses, estimate binding affinities, and analyze the dynamics of inhibitor-target complexes. nih.govnih.govresearchgate.netmdpi.comacs.org For example, computational docking has been used to study the binding of L-arginine and its analogues to the Escherichia coli arginine repressor protein, revealing interaction patterns at different binding sites. nih.govresearchgate.net Molecular dynamics simulations can provide information on the stability of these interactions and the conformational changes that occur upon binding. mdpi.comacs.org Computational surface mapping can help decipher the binding preferences of arginine residues at protein binding grooves, identifying key interacting residues and providing structural rationalization for observed specificities. nih.govplos.org

Biophysical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and various binding assays (e.g., surface plasmon resonance (SPR), isothermal titration calorimetry (ITC)), provide experimental data to complement computational studies and validate theoretical predictions. mdpi.comacs.org NMR can be used to study the interactions between amino acids, including arginine, and nucleotides, revealing subtle biophysical interactions that may be relevant to biological processes. mdpi.com Binding assays can quantify the affinity and kinetics of the interaction between arginine-based compounds and their targets, providing essential data for SAR analysis. acs.org These methods collectively contribute to a comprehensive understanding of the molecular basis of activity and guide the design of improved compounds.

Influence of Side Chain Modifications on Specificity and Potency

Modifications to the arginine side chain or the surrounding molecular scaffold in arginine-based compounds can significantly impact their specificity and potency towards target proteins.

In the context of enzyme inhibitors, altering the structure of the arginine moiety can lead to compounds with improved binding affinity or selectivity for a particular enzyme isoform. For instance, in the design of inhibitors for trypsin-like serine proteases, replacing the arginine moiety at the P1 site with different bioisosteres, such as phenylguanidine or cyclohexylguanidine, resulted in compounds with varying affinities and selectivities for different proteases like uPA and TMPRSS2. mdpi.com This demonstrates that even subtle changes in the structure of the guanidine (B92328) headgroup and its connection to the rest of the molecule can dramatically alter the interaction profile.

Studies on arginine vasopressin analogues have shown that modifications to amino acids at specific positions within the peptide sequence, including the incorporation of proline derivatives, can influence binding affinity to receptors and alter pharmacological properties, leading to compounds with selective antioxytocic activity. nih.govresearchgate.net Similarly, modifications to arginyl peptides designed as inhibitors of protein arginine methyltransferases have explored the impact of substituents on the Nη nitrogen of the arginine residue, showing that the nature and extent of these modifications affect inhibitory potency and selectivity towards different PRMTs. uu.nl

The length and composition of peptide sequences containing arginine residues also influence their biological activity. For example, in studies of peptides that stimulate oyster larval settlement, tripeptides and tetrapeptides with a C-terminal arginine were found to be the most potent, while longer peptides were less active, highlighting the importance of peptide length and the position of the arginine residue for activity in this system. biologists.com

Analytical Methodologies for Quantitative and Qualitative Assessment of Argininal and Arginine Derivatives

Chromatographic Techniques (e.g., HPLC-MS, RP-UHPLC) for Separation and Quantification

Chromatographic techniques, particularly those coupled with mass spectrometry, are widely used for the separation and quantification of arginine and its derivatives. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) offer high sensitivity and specificity, crucial for analyzing complex biological samples.

HPLC-MS/MS methods have been developed for quantifying arginine and its methylated derivatives, such as asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA), in plasma nih.gov. These methods typically involve sample preparation steps like protein precipitation and the addition of internal standards nih.gov. Separation is often achieved using reversed-phase columns, although the polar nature of these compounds can pose challenges, sometimes necessitating derivatization to improve retention and separation researchgate.nettandfonline.com. MS/MS detection in multiple-reaction monitoring (MRM) mode is commonly employed for enhanced selectivity and sensitivity nih.gov. For instance, one method for quantifying arginine, ADMA, and SDMA in plasma utilized an isocratic HPLC method on a silica (B1680970) analytical column with MS/MS detection monitoring specific transitions (m/z 175 to m/z 70 for arginine, m/z 203 to m/z 70 for ADMA and SDMA) nih.gov.

RP-UHPLC-CAD (Charged Aerosol Detection) has also been successfully applied for the simultaneous quantification of arginine and monosaccharides during fermentation processes mdpi.comresearchgate.netnih.gov. This approach demonstrated high accuracy and precision in various growth media researchgate.netnih.gov. RP-HPLC methods, sometimes involving derivatization, are also used for the analysis of arginine and its derivatives in different matrices insights.bioresearchgate.net. Achieving baseline separation of underivatized polar amino acids like arginine on reversed-phase columns can be challenging, leading to the frequent use of derivatization techniques, although derivative stability and reproducibility can be concerns mdpi.comnih.gov.

LC-MS-based metabolomics approaches, including those using isotopic labeling, are employed for the quantitative analysis of arginine metabolism and its intermediates springernature.com. These methods can reliably quantify the abundance and fluxes of major metabolic reactions in arginine metabolism springernature.com.

Research findings highlight the effectiveness of LC-MS/MS for the simultaneous analysis of arginine, citrulline, ADMA, SDMA, and dimethylamine (B145610) in human serum, often involving derivatization steps to improve chromatographic separation and detection sensitivity nih.gov. Benzoyl chloride has been used as a derivatization reagent for this purpose, leading to improved limits of quantification compared to some other methods nih.gov.

Enzymatic Methods for Arginine and Related Metabolites

Enzymatic methods offer highly specific approaches for the analysis of arginine and related metabolites. These methods often couple the activity of enzymes that metabolize arginine to a detectable signal.

A common enzymatic approach for arginine determination involves the sequential action of arginase, urease, and glutamate (B1630785) dehydrogenase nzytech.comnih.govacs.orgresearchgate.net. Arginase hydrolyzes arginine to ornithine and urea (B33335); urease then hydrolyzes urea to ammonia (B1221849) and carbon dioxide; finally, glutamate dehydrogenase utilizes ammonia, α-ketoglutarate, and NADPH, with the consumption of NADPH being monitored spectrophotometrically nzytech.comnih.govacs.orgresearchgate.net. This method is used for determining L-arginine, urea, and ammonia, collectively referred to as Yeast Available Nitrogen (YAN), in foodstuffs and the wine industry nzytech.comacs.org. Studies have evaluated the accuracy and precision of this enzymatic end-point method in synthetic wine and grape juice samples, showing good recovery and low coefficients of variation within a specific concentration range nih.govacs.org. While highly selective, a drawback of this method can be interference from endogenous urea and ammonia in samples researchgate.net.

Enzyme-based biosensors for arginine determination also rely on the activity of enzymes like arginase, urease, L-arginine decarboxylase, or arginine deiminase mdpi.comresearchgate.netdoi.orgresearchgate.netresearchgate.net. These biosensors typically measure reactants consumed or products generated from enzymatic reactions, such as ammonium (B1175870) ions or H₂O₂ mdpi.com.

Spectrophotometric and Fluorometric Detection Strategies

Spectrophotometric and fluorometric methods provide alternative detection strategies for arginine and its derivatives, often relying on the formation of colored or fluorescent products through reactions with specific reagents.

Spectrophotometric assays for arginine have been developed based on reactions that produce a colored product that can be measured by its absorbance at a specific wavelength ajevonline.orgwsu.eduresearchgate.nettsijournals.com. One such method involves the reaction of arginine with o-phthaldialdehyde/n-acetyl-L-cysteine derivative after separation by cation exchange chromatography, allowing for spectrophotometric quantification ajevonline.org. Another spectrophotometric method for arginine and lysine (B10760008) utilizes the proton transfer reaction with alizarin (B75676) red sulphonate in aqueous solution, forming a violet product with maximum absorption at 530 nm wsu.eduresearchgate.net. The Sakaguchi reaction, involving the reaction of arginine with α-naphthol and urea in the presence of sodium hypobromite, also yields a red colored product measurable spectrophotometrically tsijournals.com. These methods have been applied to analyze arginine in samples like grape juice and urine ajevonline.orgwsu.eduresearchgate.nettsijournals.com.

Fluorometric methods offer high sensitivity for arginine detection creative-biolabs.comaffiassay.comabcam.comacs.org. Enzyme-based fluorometric assay kits are available for the measurement of L-arginine in biological samples creative-biolabs.comaffiassay.comabcam.com. These kits often involve enzymatic conversion of L-arginine into intermediates that react with a probe to produce a stable fluorescence signal, typically with excitation/emission wavelengths around 535/587 nm creative-biolabs.comaffiassay.comabcam.com. These assays are designed to be sensitive, specific, and adaptable for high-throughput analysis, capable of detecting low concentrations of L-arginine creative-biolabs.comabcam.com. Fluorometric detection can also be coupled with chromatographic techniques, such as using arginine as a post-column derivatization reagent for the detection of reducing sugars in HPLC jst.go.jp. Novel dual ratiometric fluorescence sensors based on chiral carbon dots have also been explored for sensitive and specific detection of arginine acs.org.

Biosensor Development for Arginine Analysis

The development of biosensors for arginine analysis has gained traction due to their potential for rapid, sensitive, and selective detection. These sensors typically incorporate biological recognition elements, such as enzymes, coupled with a transducer that converts the biological event into a measurable signal.

Enzyme-based biosensors for arginine commonly utilize enzymes involved in arginine metabolism, including arginine deiminase (ADI), arginase, and urease mdpi.comresearchgate.netdoi.orgresearchgate.netresearchgate.net. These enzymes catalyze reactions that produce detectable species like ammonia or hydrogen peroxide mdpi.com. The transducers used in arginine biosensors vary and include amperometric, potentiometric, and conductometric platforms mdpi.comresearchgate.netdoi.orgresearchgate.netresearchgate.net.

Amperometric biosensors for L-arginine have been developed based on L-arginine oxidase coupled with peroxidase-like nanozymes or based on recombinant arginine deiminase mdpi.comdoi.org. These sensors measure changes in current resulting from the enzymatic reaction mdpi.comdoi.org. Conductometric biosensors, often based on enzymes like arginine deiminase immobilized on electrodes, measure changes in conductivity due to the production of ions like ammonium researchgate.netmdpi.com. Research on conductometric biosensors has focused on optimizing parameters like buffer composition, pH, and temperature to enhance sensitivity and establish linear detection ranges researchgate.netmdpi.com. Studies have shown good correlation between results obtained with conductometric biosensors and reference methods like ion chromatography and enzymatic spectrophotometric analysis for arginine quantification in samples like dietary supplements researchgate.netmdpi.com.

While enzyme-based biosensors offer high selectivity, challenges remain regarding their stability, particularly for multi-enzyme systems, and potential interference from substances like urea and ammonia present in samples researchgate.netdoi.orgresearchgate.net. Despite these challenges, biosensors hold promise for routine clinical analysis and food quality control due to their speed, sensitivity, and specificity researchgate.netresearchgate.net.

Advanced Research Topics and Future Directions for Argininal Focused Investigations

Emerging Roles of Arginine-Derived Aldehydes in Cellular Processes

Research into arginine metabolism has highlighted the generation of various biologically active molecules. While nitric oxide and polyamines are well-established examples researchgate.netcreative-proteomics.comnih.govnih.govfrontiersin.org, the roles of aldehyde intermediates or derivatives, including argininal, are less fully elucidated and represent an emerging area of study. Chemical modifications of arginine residues in proteins, such as carbonylation, can lead to the formation of reactive aldehyde groups, like glutamate-5-semialdehyde acs.org. Investigating the changes in interactions resulting from such selective chemical carbonylation of arginine is considered crucial for understanding its implications in cellular processes and disease mechanisms acs.org. This suggests that the aldehyde functionality, as present in this compound, could play a role in modulating protein function or triggering downstream cellular events. While direct evidence for endogenous this compound having widespread, distinct "emerging roles" independent of its potential as a metabolic intermediate or enzyme inhibitor is still developing, the study of other arginine-derived aldehydes formed through post-translational modifications or specific metabolic routes is providing insights into the potential significance of this functional group in cellular signaling and function.

Rational Design of Novel this compound-Based Bioactive Molecules

The aldehyde group in this compound presents a reactive handle for chemical modification and incorporation into larger molecular structures. This characteristic makes this compound a valuable scaffold in the rational design of novel bioactive molecules, particularly in the context of enzyme inhibitors. The design of molecules targeting enzymes involved in arginine metabolism or utilizing arginine as a substrate is an active area of research researchgate.net. For instance, the rational design, synthesis, and evaluation of serine protease inhibitory activity of novel P1-argininal derivatives have been reported scilit.com. Such efforts leverage the specific chemical properties of the this compound moiety to create molecules with tailored interactions with target proteins, aiming to modulate their activity. This approach is analogous to the rational design strategies employed for developing other arginine-containing bioactive molecules, such as cell-penetrating peptides where the guanidinium (B1211019) group of arginine is key for cellular uptake nih.govnih.gov. Future directions in this area involve exploring the chemical space around this compound to develop inhibitors or probes with enhanced potency, selectivity, and desired pharmacokinetic properties for various therapeutic or research applications.

Integration of Omics Data for Systems-Level Understanding of Arginine Metabolism

A comprehensive understanding of the role of this compound requires its placement within the broader context of arginine metabolism. Systems biology approaches, integrating data from genomics, proteomics, and metabolomics, are increasingly being used to achieve a holistic view of metabolic pathways and their regulation nih.gov. Studies utilizing multi-omics have revealed complex relationships within arginine metabolism, for example, linking alterations in arginine utilization to aging in red blood cells nih.gov. Omics analyses can identify changes in the expression of enzymes involved in arginine metabolism, profile the levels of various arginine-derived metabolites, and potentially uncover novel pathways or intermediates, including those related to this compound formation or degradation. Integrating these disparate data types can help researchers understand how factors like genetic variation, disease states, or environmental stimuli influence the arginine metabolic network and, consequently, the potential production or fate of this compound. While specific omics studies focused solely on this compound are limited in the provided search results, the application of these technologies to the broader arginine metabolic landscape lays the groundwork for future investigations that could specifically track and characterize this compound within cellular systems.

Q & A

Q. What frameworks validate qualitative findings in this compound toxicity studies?

  • Methodological Answer : Use triangulation by cross-verifying cell viability data with apoptosis markers (e.g., caspase-3 activation). Apply thematic analysis for open-ended survey responses from collaborator feedback .

Tables: Common Methodological Pitfalls and Solutions

Issue Solution Reference
Low reproducibility in enzyme assaysStandardize buffer pH and ionic strength; report lot numbers for reagents.
Overlapping research questionsUse mind-mapping tools to delineate scope; avoid descriptive aims.
Inconsistent statistical reportingFollow STROBE guidelines; justify significance thresholds (p < 0.05).

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